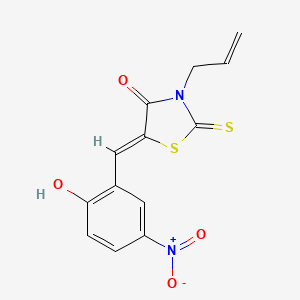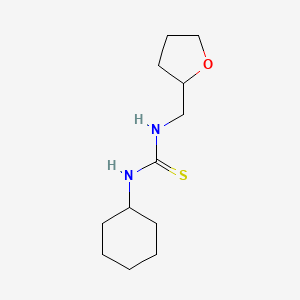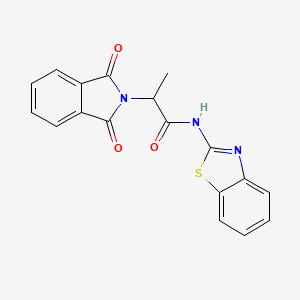
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is also known as nitro-thiazolidinone and has a molecular formula of C13H10N2O4S.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of bacterial cell wall synthesis. This compound binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. By inhibiting this enzyme, the compound prevents the formation of a stable cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its antibacterial activity. This compound can be used to study the mechanisms of bacterial cell wall synthesis and the development of antibiotic resistance. However, one limitation is that this compound may not be effective against all bacterial strains, and further studies are needed to determine its efficacy against different bacterial species.
Direcciones Futuras
There are several future directions for the study of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential applications in the development of new antibiotics. This compound may serve as a lead compound for the development of new antibacterial agents that can overcome antibiotic resistance.
Another future direction is the study of the compound's antioxidant and anti-inflammatory properties. This compound may have potential applications in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has potential applications in scientific research. Its antibacterial activity, antioxidant properties, and anti-inflammatory effects make it a promising compound for further study. Future research may lead to the development of new antibiotics and treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methods. One such method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with allyl bromide and potassium carbonate to obtain the final compound.
Aplicaciones Científicas De Investigación
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been widely studied for its potential applications in scientific research. One of the major areas of interest is its antibacterial activity. Studies have shown that this compound exhibits significant antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-5-14-12(17)11(21-13(14)20)7-8-6-9(15(18)19)3-4-10(8)16/h2-4,6-7,16H,1,5H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKTXTZIPTOBF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5195022.png)

![1-[(5-acetyl-3-thienyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5195029.png)

![N-(2-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5195050.png)
![methyl 4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5195064.png)
![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5195083.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5195105.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)